molecular formula C11H12N2O B2961226 4-(1-Ethyl-1H-pyrazol-4-yl)phenol CAS No. 1394024-18-0

4-(1-Ethyl-1H-pyrazol-4-yl)phenol

Cat. No.: B2961226
CAS No.: 1394024-18-0
M. Wt: 188.23
InChI Key: WKOYHSFVYXJRGP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)phenol , also known by its chemical formula C11H12N2O , is a synthetic compound with intriguing properties. It belongs to the class of pyrazole derivatives and exhibits a phenolic structure. The compound’s systematic IUPAC name is This compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a phenolic ring . The ethyl group is attached to the pyrazole nitrogen. The compound’s molecular weight is approximately 188.23 g/mol . For a visual representation, refer to the ChemSpider entry .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It may participate in various reactions, including oxidation , reduction , and substitution . Researchers have investigated its behavior in the presence of different reagents and catalysts. Further studies are needed to explore its full chemical reactivity .


Physical and Chemical Properties Analysis

  • Spectral Data : Obtaining IR , NMR , and UV-Vis spectra aids in structural confirmation .

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-8-10(7-12-13)9-3-5-11(14)6-4-9/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYHSFVYXJRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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